molecular formula C18H18N2O6S2 B7836889 N-(4-ACETYLPHENYL)-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)-2-METHYLBENZENESULFONAMIDE

N-(4-ACETYLPHENYL)-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)-2-METHYLBENZENESULFONAMIDE

Cat. No.: B7836889
M. Wt: 422.5 g/mol
InChI Key: CSVNICGGOFLXEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ACETYLPHENYL)-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)-2-METHYLBENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETYLPHENYL)-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)-2-METHYLBENZENESULFONAMIDE typically involves multi-step organic reactions. The process may start with the acetylation of 4-aminophenyl compounds, followed by sulfonation and subsequent cyclization to introduce the isothiazolidinyl group. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of such compounds usually involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-ACETYLPHENYL)-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)-2-METHYLBENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings or the sulfonamide moiety.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Exploring its potential as an antibacterial or anticancer agent.

    Industry: Utilizing its unique properties in material science or catalysis.

Mechanism of Action

The mechanism of action of N-(4-ACETYLPHENYL)-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)-2-METHYLBENZENESULFONAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or interfere with cellular processes. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and isothiazolidinyl derivatives. Examples are:

  • Sulfamethoxazole
  • Sulfadiazine
  • Isothiazolidinone derivatives

Uniqueness

N-(4-ACETYLPHENYL)-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)-2-METHYLBENZENESULFONAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-methyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6S2/c1-12-11-16(20-18(22)9-10-27(20,23)24)7-8-17(12)28(25,26)19-15-5-3-14(4-6-15)13(2)21/h3-8,11,19H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVNICGGOFLXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.